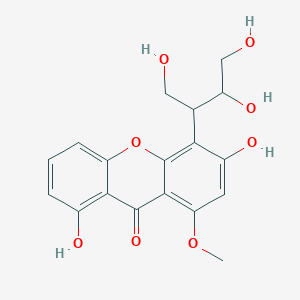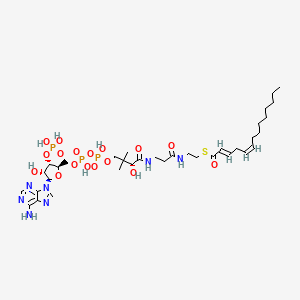
(2E,5Z)-tetradecadienoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5Z)-tetradecadienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,5Z)-tetradecadienoic acid. It is a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Escherichia coli
The degradation of (2E,5Z)-tetradecadienoyl-CoA, a metabolite of oleic acid, in Escherichia coli is a notable study subject. This compound can be diverted from the classical, isomerase-dependent pathway of oleate β-oxidation to form 3,5-cis-tetradecadienoyl-CoA. This intermediate, if accumulated, would strongly inhibit β-oxidation. However, in E. coli, a thioesterase is induced when the bacterium is grown on oleate, which hydrolyzes 3,5-cis-tetradecadienoyl-CoA and prevents the inhibition of β-oxidation by allowing the excretion of 3,5-tetradecadienoate into the growth medium (Ren et al., 2004).
Role in Rat Heart Mitochondria
In rat heart mitochondria, more than 80% of oleate β-oxidation happens via the classical isomerase-dependent pathway. However, the reductase-dependent pathway, though minor, is crucial for the degradation of 3,5-cis-tetradecadienoyl-CoA, which forms from this compound by Δ3,Δ2-enoyl-CoA isomerase. This pathway prevents the accumulation of undegradable metabolites, demonstrating the essential nature of both pathways for the degradation of unsaturated fatty acids with odd-numbered double bonds (Ren & Schulz, 2003).
Biosynthesis of Esters in Escherichia coli
This compound is also relevant in the biosynthesis of esters in Escherichia coli. The diversity of CoA molecules, combined with various alcohol biosynthetic pathways, allows for the biosynthesis of multiple esters. This process is crucial in whole-cell biocatalysis and has extensive applications in industries like flavor, fragrance, and solvent production (Rodriguez et al., 2014).
Insect Pheromone Synthesis
This compound has applications in synthesizing insect pheromones. A concise preparation method for the (3E,5Z)-3,5-alkadienyl system, which is crucial in several insect pheromone constituents, has been developed. This method's importance is underscored by its application in preparing compounds like (3E,5Z)-3,5-tetradecadienoic acid, a primary component of insect sex pheromones (Ragoussis et al., 2004).
Thioesterase Activity in Fatty Acid Beta-Oxidation
In the novel pathway of beta-oxidation, thioesterase III, induced by growth on oleic acid, plays a significant role. It hydrolyzes metabolites of beta-oxidation resistant to further degradation, like 3,5-cis-tetradecadienoyl-CoA, preventing the accumulation of compounds that would inhibit the pathway's flux (Nie et al., 2008).
Eigenschaften
Molekularformel |
C35H58N7O17P3S |
|---|---|
Molekulargewicht |
973.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,5Z)-tetradeca-2,5-dienethioate |
InChI |
InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1 |
InChI-Schlüssel |
JVEFYXPCQBMMAA-ZMLWRGBOSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



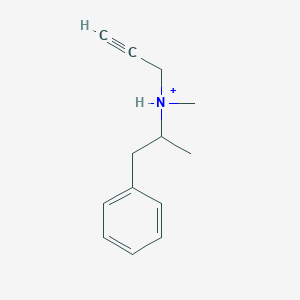
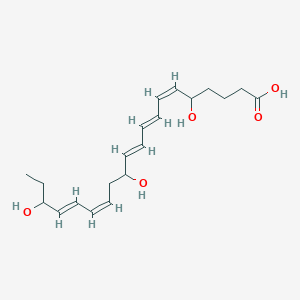
![(Z)-4-[1-[(4-fluorophenyl)methyl]-4-methoxy-indol-3-yl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1262373.png)
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)
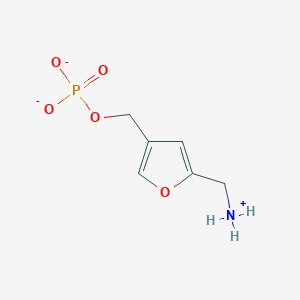

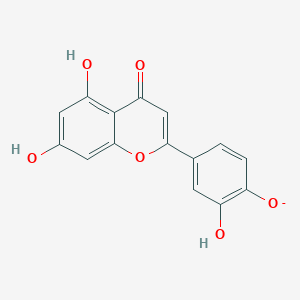

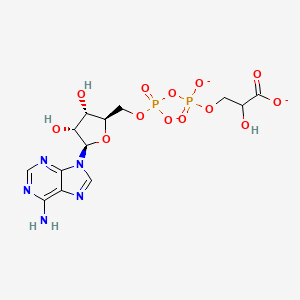
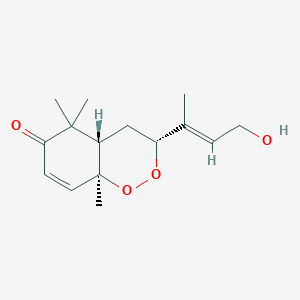
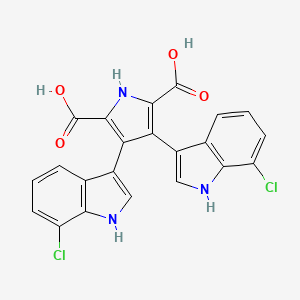

![1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)
